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Compound of Interest

Compound Name: 1-Hydroxymethyl-3-cyclopentene

Cat. No.: B1301006 Get Quote

An In-depth Technical Guide to 1-
Hydroxymethyl-3-cyclopentene
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 1-Hydroxymethyl-3-cyclopentene (CAS No. 25125-21-7), a pivotal building

block in synthetic organic chemistry, particularly in the development of carbocyclic nucleoside

analogues with significant therapeutic potential.

Chemical Identity and Physical Properties
1-Hydroxymethyl-3-cyclopentene, also known as (Cyclopent-3-en-1-yl)methanol, is a cyclic

organic compound featuring a five-membered ring with a double bond and a hydroxymethyl

substituent. Its unique structural arrangement of a primary alcohol and a reactive alkene within

a cyclopentene framework makes it a versatile intermediate for a wide range of chemical

transformations.

Table 1: Physical and Chemical Properties of 1-Hydroxymethyl-3-cyclopentene
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Property Value Source(s)

Molecular Formula C₆H₁₀O [1][2]

Molecular Weight 98.14 g/mol [1][2]

Appearance Colorless to light yellow liquid [3]

Boiling Point 105-108 °C at 760 mmHg

Density 0.975 ± 0.06 g/cm³ (Predicted) [3]

Flash Point 49.9 ± 15.0 °C

Refractive Index 1.486 [4]

Storage Temperature Room temperature or 2-8°C [2][3]

Purity ≥98% [2]

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-
Hydroxymethyl-3-cyclopentene. Below are the key spectral data and their interpretations.

¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the

molecule.

Table 2: ¹H NMR Spectral Data of 1-Hydroxymethyl-3-cyclopentene in CDCl₃
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

5.69 s 2H
Olefinic protons (-

CH=CH-)

3.57-3.58 d, J=5.14 Hz 2H

Methylene protons of

the hydroxymethyl

group (-CH₂OH)

2.49-2.53 dd 2H Allylic protons

2.12-2.16 tttt 1H Aliphatic proton

(variable) br s 1H Hydroxyl proton (-OH)

Source:[3]

Interpretation: The singlet at 5.69 ppm is characteristic of the two equivalent olefinic protons in

the symmetrical cyclopentene ring. The doublet at 3.57-3.58 ppm corresponds to the two

protons of the hydroxymethyl group, coupled to the adjacent methine proton. The complex

multiplets in the aliphatic region arise from the other protons on the cyclopentene ring. The

broad singlet for the hydroxyl proton is typical and its chemical shift can vary with concentration

and temperature.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data of 1-Hydroxymethyl-3-cyclopentene
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Chemical Shift (δ, ppm) Assignment

~130 Olefinic carbons (-CH=CH-)

~65
Methylene carbon of the hydroxymethyl group (-

CH₂OH)

~40 Allylic carbons

~30 Aliphatic carbon

(Note: Actual experimental data for the ¹³C NMR spectrum is not readily available in the

searched literature; these are predicted values based on the structure.)

Interpretation: The downfield signals around 130 ppm are characteristic of the sp²-hybridized

olefinic carbons. The signal around 65 ppm is typical for a carbon attached to an oxygen atom

in a primary alcohol. The remaining upfield signals correspond to the sp³-hybridized carbons of

the cyclopentene ring.

Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.

Table 4: Key IR Absorption Bands for 1-Hydroxymethyl-3-cyclopentene

Wavenumber (cm⁻¹) Intensity Assignment

~3350 Broad O-H stretch (alcohol)

~3050 Medium =C-H stretch (alkene)

~2930, ~2850 Strong C-H stretch (alkane)

~1650 Medium C=C stretch (alkene)

~1050 Strong C-O stretch (primary alcohol)

(Note: This is a representative interpretation based on the functional groups present. An

experimental spectrum should be consulted for precise peak positions and intensities.)
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Interpretation: The broad absorption around 3350 cm⁻¹ is a clear indication of the hydroxyl

group. The peaks just above 3000 cm⁻¹ are characteristic of the C-H stretches of the alkene,

while those just below 3000 cm⁻¹ are from the alkane C-H stretches. The C=C double bond

stretch appears around 1650 cm⁻¹. The strong band around 1050 cm⁻¹ is indicative of the C-O

stretching of the primary alcohol.

Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Expected Fragmentation Pattern:

Molecular Ion (M⁺): A peak at m/z = 98 corresponding to the molecular weight of the

compound.

Loss of H₂O: A peak at m/z = 80 ([M-18]⁺) due to the loss of a water molecule from the

alcohol.

Loss of CH₂OH: A peak at m/z = 67 ([M-31]⁺) due to the cleavage of the hydroxymethyl

group.

Retro-Diels-Alder reaction: Fragmentation of the cyclopentene ring can also occur.

Chemical Reactivity and Synthesis
1-Hydroxymethyl-3-cyclopentene possesses two primary reactive sites: the hydroxyl group

and the carbon-carbon double bond. This dual functionality allows for a variety of chemical

transformations.

Synthesis
A common method for the synthesis of 1-Hydroxymethyl-3-cyclopentene is the reduction of

3-cyclopentene-1-carboxylic acid or its esters.
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Synthesis of 1-Hydroxymethyl-3-cyclopentene

3-Cyclopentene-1-carboxylic Acid LiAlH₄ in THFReduction 1-Hydroxymethyl-3-cyclopenteneForms alcohol
Aqueous Work-up

(e.g., NaOH solution)

Quenching

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1-Hydroxymethyl-3-cyclopentene.

Reactions of the Hydroxyl Group
Esterification: The primary alcohol can be readily esterified with carboxylic acids or their

derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst or a base.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents

like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents

like potassium permanganate (KMnO₄) or chromic acid.

Protection: The hydroxyl group can be protected with various protecting groups (e.g., silyl

ethers, benzyl ethers) to allow for selective reactions at the double bond.

Reactions of the Double Bond
Epoxidation: The double bond can be epoxidized using peroxy acids like m-

chloroperoxybenzoic acid (m-CPBA) to form an epoxide. The stereoselectivity of this reaction

can be influenced by the presence of the hydroxymethyl group.

Hydroboration-Oxidation: This two-step reaction sequence can be used to introduce a

hydroxyl group at the less substituted carbon of the double bond in an anti-Markovnikov

fashion, leading to a cyclopentane-1,3-diol derivative.

Halogenation: The double bond can react with halogens (e.g., Br₂, Cl₂) to form dihalo-

substituted cyclopentanes.
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Hydrogenation: The double bond can be reduced to a single bond by catalytic

hydrogenation, yielding 1-hydroxymethylcyclopentane.

Key Reactions of 1-Hydroxymethyl-3-cyclopentene

Hydroxyl Group Reactions Alkene Reactions

1-Hydroxymethyl-3-cyclopentene

Ester

Esterification

Aldehyde
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Dihalide
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Carboxylic Acid

Strong Oxidation

Click to download full resolution via product page

Caption: Reactivity map of 1-Hydroxymethyl-3-cyclopentene.

Applications in Drug Development
1-Hydroxymethyl-3-cyclopentene is a crucial chiral building block for the synthesis of

carbocyclic nucleoside analogues. These compounds are structurally similar to natural

nucleosides but have the furanose ring's oxygen atom replaced by a methylene group, which

imparts greater metabolic stability.

Notable antiviral drugs synthesized from intermediates derived from 1-Hydroxymethyl-3-
cyclopentene include:

Carbovir: A potent inhibitor of HIV reverse transcriptase.
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Abacavir: A widely used anti-HIV medication.

The synthesis of these drugs often involves stereoselective functionalization of the

cyclopentene ring, where 1-Hydroxymethyl-3-cyclopentene serves as a key starting material

to establish the desired stereochemistry.

Role in Carbocyclic Nucleoside Synthesis

1-Hydroxymethyl-3-cyclopentene

Chiral Intermediates

Stereoselective
Functionalization

Coupling with Nucleobase

Carbocyclic Nucleoside Analogues
(e.g., Carbovir, Abacavir)

Click to download full resolution via product page

Caption: Synthetic pathway to carbocyclic nucleosides.

Experimental Protocols
Synthesis of 1-Hydroxymethyl-3-cyclopentene from 3-
Cyclopentene-1-carboxylic Acid[4]
Materials:

3-Cyclopentene-1-carboxylic acid
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Lithium aluminum hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF)

1 M Sodium hydroxide (NaOH) solution

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Suspend LiAlH₄ (3 equivalents) in anhydrous THF in a round-bottom flask under an inert

atmosphere and cool to -78 °C.

Slowly add a solution of 3-cyclopentene-1-carboxylic acid (1 equivalent) in anhydrous THF to

the LiAlH₄ suspension over 1 hour.

Stir the reaction mixture at -78 °C for 6 hours.

Quench the reaction by the slow addition of 1 M NaOH solution.

Allow the mixture to warm to room temperature and stir for an additional 2 hours.

Concentrate the reaction mixture under reduced pressure.

Extract the residue with diethyl ether.

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under

reduced pressure to afford 1-Hydroxymethyl-3-cyclopentene.
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Synthesis Protocol Workflow

1. Prepare LiAlH₄ suspension
in THF at -78°C

2. Add 3-Cyclopentene-1-carboxylic
acid solution

3. Stir at -78°C for 6 hours

4. Quench with NaOH solution

5. Warm to RT and stir for 2 hours

6. Concentrate and extract
with diethyl ether

7. Dry and concentrate organic phase

Pure 1-Hydroxymethyl-3-cyclopentene

Click to download full resolution via product page

Caption: Step-by-step synthesis workflow.
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General Protocol for ¹H NMR Analysis
Materials:

1-Hydroxymethyl-3-cyclopentene sample

Deuterated chloroform (CDCl₃)

Tetramethylsilane (TMS) as an internal standard

NMR tube

Procedure:

Dissolve approximately 5-10 mg of the sample in about 0.6 mL of CDCl₃ containing TMS in

an NMR tube.

Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

Process the spectrum, including Fourier transformation, phase correction, and baseline

correction.

Integrate the signals and determine the chemical shifts relative to TMS (0.00 ppm).

Safety and Handling
1-Hydroxymethyl-3-cyclopentene is a chemical that should be handled with appropriate

safety precautions in a laboratory setting.

Hazard Identification:

Harmful if swallowed.[1]

May cause skin and eye irritation.

Flammable liquid and vapor.

Handling and Storage:
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Handle in a well-ventilated area, preferably in a fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat.

Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat,

sparks, and open flames.

Ground and bond containers when transferring material.

Disposal:

Dispose of in accordance with local, state, and federal regulations. It is typically considered a

hazardous waste.

This guide provides a detailed overview of the key physical and chemical properties of 1-
Hydroxymethyl-3-cyclopentene, its synthesis, reactivity, and applications, particularly in the

field of drug development. The information presented is intended to be a valuable resource for

researchers and scientists working with this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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